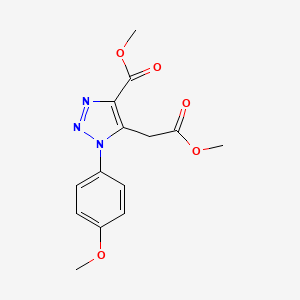

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 4-methoxyphenyl substituent at position 1, a methyl carboxylate group at position 4, and a 2-methoxy-2-oxoethyl side chain at position 5. This structure combines electron-donating (methoxy) and electron-withdrawing (ester) groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is listed in commercial catalogs (e.g., CymitQuimica) but is noted as discontinued .

Properties

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)17-11(8-12(18)21-2)13(15-16-17)14(19)22-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKZOCVXWPNZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145538 | |

| Record name | Methyl 4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91306-62-6 | |

| Record name | Methyl 4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91306-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound notable for its unique triazole structure and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 305.29 g/mol. Its structure features a triazole ring fused with a methoxyphenyl group and an oxoethyl moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O5 |

| Molecular Weight | 305.29 g/mol |

| Notable Features | Triazole structure |

Biological Activity

This compound exhibits significant biological activity attributed to its triazole moiety. Compounds with triazole rings are known for diverse pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that triazole derivatives can inhibit the growth of various pathogens. The presence of the triazole ring enhances interaction with biological targets such as enzymes and receptors, making these compounds potential candidates for treating infections.

- Enzyme Inhibition : Research has shown that derivatives of triazoles can effectively inhibit cholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The nitrogen atoms in the triazole structure facilitate hydrogen bonding and coordination with metal ions, enhancing biological activity.

The biological activity of this compound is primarily due to its ability to interact with various biological targets:

- Hydrogen Bonding : The nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in target proteins, facilitating enzyme inhibition.

- Metal Coordination : The ability of the triazole to coordinate with metal ions may enhance its efficacy against certain enzymatic targets.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Activity : A study showed that this compound exhibited significant antibacterial potency against both Gram-positive and Gram-negative bacteria. It was more effective than traditional antibiotics like ampicillin and streptomycin in certain assays .

- Enzymatic Inhibition : In vitro studies demonstrated that this compound could inhibit DNA gyrase and topoisomerase IV with IC50 values in low micromolar ranges (0.0033 to 0.046 μg/mL), showcasing its potential as a novel antibacterial agent .

- Toxicity Assessment : Toxicity studies on human liver cell lines (HepG2) indicated that this compound exhibited low toxicity levels, making it a promising candidate for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous triazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Position 1

- Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate (): Position 1: Phenyl group (electron-neutral). Position 5: Bulky tert-butoxycarbonyl-amino group. Impact: The tert-butyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions. The compound exhibits a melting point of 123–126°C and forms a purple oil, suggesting lower crystallinity compared to the target compound .

- Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate (): Position 1: Benzyl group (flexible alkyl chain). Impact: Increased lipophilicity due to the benzyl group, enhancing membrane permeability. Melting point is lower (113–115°C), likely due to reduced crystal packing efficiency .

Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC) ():

Substituent Variations at Position 5

Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate ():

- Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (): Position 1: 4-Chlorophenyl (electron-withdrawing). Direct comparison of melting points is unavailable, but the chloro group may improve crystallinity .

Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate ():

Physicochemical and Spectral Properties

Q & A

What are the optimized synthetic routes for methyl 5-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be improved?

Basic Research Question

The synthesis of triazole derivatives often employs azide-alkyne cycloaddition (CuAAC or strain-promoted). For this compound, intermediate formation via condensation of methoxyphenyl derivatives with sodium azide is critical. Key parameters include reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst loading (e.g., Cu(I) for regioselectivity). Yield improvements (≥75%) can be achieved by optimizing stoichiometry and employing inert atmospheres to prevent oxidation .

How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the triazole core?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is essential for determining dihedral angles between the triazole ring and substituents (e.g., methoxyphenyl groups). Weak hydrogen bonds (C—H···F, C—H···N) and π-π stacking interactions stabilize the lattice, as observed in analogous structures. For example, dihedral angles of 12.65°–84.15° between aromatic systems can explain steric hindrance effects on reactivity .

What analytical techniques are recommended for verifying purity and structural integrity of this compound?

Basic Research Question

Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>97%) with spectroscopic methods:

- NMR : Confirm substitution patterns via ¹H (δ 3.8–4.2 ppm for methoxy groups) and ¹³C (carbonyl signals at ~170 ppm).

- FTIR : Validate ester C=O stretches (~1740 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).

- HRMS : Match molecular ion peaks to theoretical m/z (e.g., [M+H]+ calculated for C₁₄H₁₅N₃O₅: 330.1052) .

How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole derivative?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. For analogous triazoles, HOMO localization on the methoxyphenyl group suggests susceptibility to electrophilic attack. Solvent effects (PCM model) refine dipole moments and solubility predictions .

What strategies mitigate side reactions during functionalization of the triazole ring?

Advanced Research Question

Side products (e.g., regioisomers or oxidized intermediates) arise from competing reaction pathways. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., ester moieties) during alkylation.

- Low-temperature kinetics : Slow reaction rates to favor thermodynamic control.

- Catalyst screening : Use Pd/C or Ru complexes for selective cross-coupling without triazole ring degradation .

How does the electron-donating methoxy group influence the compound’s biological activity?

Basic Research Question

Methoxy groups enhance lipophilicity (logP ~2.5) and membrane permeability, as seen in related triazoles with antiproliferative or antimicrobial activity. In vitro assays (e.g., MTT for cytotoxicity) should correlate substituent position (para vs. meta) with IC₅₀ values. Docking studies reveal methoxy-phenyl interactions with enzyme active sites (e.g., cytochrome P450) .

What are the challenges in scaling up the synthesis while maintaining regiochemical purity?

Advanced Research Question

Batch-to-batch variability in regioselectivity (1,4- vs. 1,5-triazole) occurs during scale-up. Solutions include:

- Flow chemistry : Improve heat/mass transfer for consistent CuAAC regioselectivity.

- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation.

- Crystallization control : Seed crystals to enforce desired polymorph formation .

How can weak non-covalent interactions be exploited in crystal engineering for co-crystallization?

Advanced Research Question

Co-crystals with APIs (Active Pharmaceutical Ingredients) leverage hydrogen bonds (C—H···O/N) and π-stacking. For example, co-formers like succinic acid enhance solubility while retaining thermal stability (TGA/DSC data). Lattice energy calculations (Hirshfeld surface analysis) guide co-former selection .

What role does the ester moiety play in hydrolytic stability under physiological conditions?

Basic Research Question

The methyl ester hydrolyzes in PBS (pH 7.4, 37°C) to the carboxylic acid, affecting bioavailability. Accelerated stability studies (40°C/75% RH) quantify degradation rates. LC-MS identifies hydrolysis byproducts, while formulation strategies (e.g., prodrugs or nanoencapsulation) mitigate premature degradation .

How do steric effects from the 4-methoxyphenyl group impact catalytic transformations on the triazole core?

Advanced Research Question

Steric bulk at the 1-position hinders transition-metal catalysis (e.g., Suzuki-Miyaura coupling). Computational models (e.g., Conformer Rotamer Ensemble Sampling Tool) predict accessible conformers for catalyst approach. Bulky ligands (e.g., XPhos) improve coupling yields by reducing steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.